molecular formula C14H20ClNO3 B12349720 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride

Cat. No.: B12349720
M. Wt: 285.76 g/mol
InChI Key: QQZLDTFMAHLJAC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride is a chemical compound known for its unique structure and properties It features a benzo[d][1,3]dioxole ring, which is a common motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride typically involves the reaction of benzo[d][1,3]dioxole with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole ring and the diethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-4-15(5-2)10(3)14(16)11-6-7-12-13(8-11)18-9-17-12;/h6-8,10H,4-5,9H2,1-3H3;1H

InChI Key

QQZLDTFMAHLJAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl

Origin of Product

United States

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